N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
Description
N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a naphtho[2,3-b]furan-4,9-dione derivative designed as a protein kinase CK2 inhibitor. CK2 is a serine/threonine kinase implicated in cancer progression, making it a therapeutic target . This compound features a cyclohexyl carboxamide substituent, distinguishing it from structurally related analogs with varying alkyl or aromatic groups. Its core naphtho[2,3-b]furan-4,9-dione scaffold is critical for redox activity and kinase binding .
Properties
IUPAC Name |
N-cyclohexyl-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-15(20(24)21-12-7-3-2-4-8-12)16-17(22)13-9-5-6-10-14(13)18(23)19(16)25-11/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZJOJWGTMTYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of naphtho[2,3-b]furan-4,9-dione with cyclohexylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Chemistry
N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an important compound in organic synthesis .
Biology
The compound exhibits significant biological activity, making it a candidate for drug discovery and development. Research indicates its potential antitumor, anti-inflammatory, and antimicrobial properties:
-
Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways. For example:
Cell Line IC50 (µM) Mechanism A549 (Lung) 12.5 Apoptosis via caspase activation MCF7 (Breast) 15.0 Cell cycle arrest HeLa (Cervical) 10.0 Inhibition of mitochondrial function - Anti-inflammatory Activity : The compound has demonstrated the ability to reduce pro-inflammatory cytokine production in vitro by inhibiting NF-kB signaling pathways .
- Antimicrobial Activity : It has shown efficacy against various bacterial strains by disrupting cell walls and interfering with metabolic pathways .
Medicine
Ongoing research is exploring the therapeutic potential of this compound for treating various diseases. Its mechanisms of action involve interactions with specific molecular targets such as enzymes and receptors .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics or biological activity .
Case Studies
- Anticancer Research : A study published in MDPI highlighted the synthesis of naphtho[2,3-b]furan derivatives and their significant cytotoxic effects against cancer cell lines. The research demonstrated that certain derivatives could effectively induce apoptosis in cancer cells .
- Inflammation Studies : Research investigating the anti-inflammatory properties of this compound showed promising results in reducing inflammation markers in vitro .
Mechanism of Action
The mechanism by which N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The inhibitory potency of naphtho[2,3-b]furan-4,9-dione derivatives against CK2 is highly dependent on substituents at the carboxamide position. Key comparisons include:
Key Observations :
- N-isopentyl analog : Exhibits moderate CK2 inhibition (IC50 = 2.33 µM) and significant cytotoxicity (>60% cell viability reduction at 10 µM) .
- Cyclohexyl variant : While specific data for the cyclohexyl derivative is unavailable, QSAR models suggest bulky alkyl groups (e.g., cyclohexyl) may enhance binding via hydrophobic interactions in the CK2 ATP-binding pocket .
- CX-4945: A dichlorophenyl-substituted inhibitor with nanomolar potency (IC50 = 1 nM), highlighting the impact of aromatic substituents on efficacy .
QSAR Insights
A QSAR model developed for indeno[1,2-b]indole and naphtho[2,3-b]furan-4,9-dione derivatives identified key descriptors influencing CK2 inhibition:
- Hydrophobic parameters : Positive correlation with bulky substituents (e.g., cyclohexyl, isopentyl) enhancing activity .
- Electron-withdrawing groups : Improve redox activity, critical for pro-apoptotic effects .
- Steric hindrance : Excessive bulk (e.g., long-chain alkyls) may reduce solubility, offsetting gains in binding affinity .
Cytotoxicity and Selectivity
All tested naphtho[2,3-b]furan-4,9-dione derivatives reduced cell viability by >60% at 10 µM, suggesting broad cytotoxicity . However, selectivity for CK2 over other kinases remains unverified. In contrast, CX-4945 demonstrates high selectivity and clinical efficacy, underscoring the need for structural optimization in the naphtho[2,3-b]furan series .
Biological Activity
N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a compound that belongs to the class of naphtho[2,3-b]furan derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article synthesizes recent research findings regarding the biological activity of this specific compound.
Synthesis
The synthesis of this compound involves several steps typically starting from 2-hydroxy-1,4-naphthoquinone and various substituted phenylacetylenes. This method allows for the creation of structurally diverse derivatives with potential biological activities .
Antitumor Activity
Recent studies have indicated that naphtho[2,3-b]furan derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial function |
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokine production in vitro. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
Additionally, the compound has exhibited antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell walls and inhibits growth through interference with metabolic pathways .
Case Study 1: Antitumor Effects on A549 Cells
In a study investigating the effects of this compound on A549 lung cancer cells, researchers found that treatment with the compound at concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment.
Case Study 2: Anti-inflammatory Effects in RBL-2H3 Cells
Another study focused on RBL-2H3 mast cells demonstrated that this compound significantly reduced the release of β-hexosaminidase upon stimulation with antigenic compounds. This suggests a potential application in treating allergic responses .
Q & A
Q. What are the optimized synthetic protocols for N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide?
The synthesis involves reacting alkyl 3-bromo-3-nitroacrylates with naphthoquinone derivatives in methanol under basic conditions (e.g., AcOK) at room temperature, followed by preparative chromatography to isolate isomers. Yields up to 73% have been reported, with structural confirmation via H NMR and mass spectrometry . Modifications to the cyclohexyl or methyl groups require tailored alkylation steps, as seen in related carboxamide derivatives .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (particularly H and C) and high-resolution mass spectrometry (HRMS) are critical. For example, H NMR chemical shifts at δ 1.5–2.9 ppm confirm aromatic protons in the naphthofuran backbone, while HRMS verifies the molecular ion peak (e.g., [M+H] for CHNO) . X-ray crystallography may also resolve stereochemical ambiguities in derivatives .
Q. What in vitro assays are used to evaluate its biological activity?
Cell viability assays (e.g., MTT) and enzyme inhibition studies (e.g., CK2 inhibition via CE-based electrophoretic mobility shift assays) are standard. For instance, IC values against CK2 are determined using purified enzyme and ATP-analog substrates, with validation in keratinocyte hyperproliferation models .
Advanced Research Questions
Q. How do substituent variations (e.g., cyclohexyl vs. phenethyl groups) influence CK2 inhibition potency?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents enhance potency but may increase cytotoxicity. For example, replacing the cyclohexyl group with an isopentyl chain improves IC values (e.g., 2.33 µM vs. 0.11 µM in brominated indenoindole derivatives). Computational QSAR models (GA-MLR methods) predict activity by correlating molecular descriptors (e.g., logP, polar surface area) with inhibition data .
Q. What strategies resolve contradictions between in silico predictions and experimental activity data?
Discrepancies often arise from unaccounted solvation effects or binding site dynamics. Hybrid approaches combining molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (50–100 ns trajectories) can refine predictions. Experimental validation via mutagenesis (e.g., CK2 α/β subunit modifications) or isothermal titration calorimetry (ITC) further clarifies binding affinities .
Q. How does the compound induce superoxide generation in cellular models?
Mechanistic studies using HaCaT cells and enzymatic assays (e.g., NADPH oxidase) show that the quinone moiety undergoes one- or two-electron reduction, generating ROS. Quantification via DHE fluorescence or LDH release assays distinguishes cytotoxic membrane damage (e.g., 18% LDH release at 10 µM) from redox-specific effects .
Q. What methodologies address batch-to-batch variability in biological activity?
Rigorous quality control via HPLC (≥95% purity) and stability studies (e.g., accelerated degradation at 40°C/75% RH) are essential. Comparative metabolomics (LC-MS/MS) identifies degradation products, while orthogonal assays (e.g., SPR for binding kinetics) ensure batch consistency .
Data Analysis and Interpretation
Q. How are conflicting cytotoxicity and anti-proliferative effects rationalized?
Dose-response curves (e.g., 0.1–100 µM) and time-course experiments (24–72 hrs) differentiate cytostatic vs. cytotoxic effects. For example, 10 µM reduces cell viability by >60% in 24 hrs but requires caspase-3/7 assays to confirm apoptosis. Synergy studies with Bcl-2 inhibitors (e.g., ABT-199) further delineate mechanisms .
Q. What computational tools validate the compound’s interaction with CK2?
Molecular docking (e.g., Glide SP/XP) into CK2’s ATP-binding pocket (PDB: 3NSZ) identifies key residues (Lys68, Glu81). Free energy perturbation (FEP) calculations or MM-GBSA scoring quantify binding energies, while in vitro kinase profiling (e.g., against PIM1 or CDK2) confirms selectivity .
Tables of Key Data
Q. Table 1: CK2 Inhibition and Cytotoxicity of Selected Derivatives
| Compound | IC (µM) | Cell Viability Reduction (%) | LDH Release (%) |
|---|---|---|---|
| N-Cyclohexyl derivative | 2.33 | 60 | 12 |
| N-Isopentyl derivative | 0.11 | 85 | 25 |
| Brominated indenoindole | 0.11 | 78 | 18 |
| Data sourced from enzymatic assays and HaCaT models |
Q. Table 2: Key QSAR Descriptors for CK2 Inhibition
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
